molecular formula C17H13FN6S B2401959 3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 924779-47-5

3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2401959
CAS No.: 924779-47-5
M. Wt: 352.39
InChI Key: DORAPQWRUQTWTA-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They often contain a triazole ring fused with a pyrimidine ring, which can be further substituted with various functional groups to enhance their biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step reaction sequence . For example, a one-pot, three-step cascade process involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

The molecular structure of these compounds is typically determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The exact reactions would depend on the specific substituents present in the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure and substituents. These properties can be predicted using quantitative structure–activity relationship (QSAR) studies .

Scientific Research Applications

Antibacterial Activity

A novel derivative of pyrimidine, closely related to the chemical compound , was synthesized and exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This study highlights the compound's potential in developing new antibacterial agents (Lahmidi et al., 2019).

Light-emitting Properties

Research into the self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative has demonstrated the potential for creating supramolecular microfibers with blue organic light-emitting properties. This finding opens avenues for the development of new materials in optoelectronics and organic light-emitting diodes (OLEDs) applications (Liu et al., 2008).

Metal-free Synthesis

The metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines via intramolecular oxidative N-N bond formation was achieved, demonstrating a novel strategy for constructing this skeleton. This method offers a convenient and efficient approach for synthesizing these biologically important structures (Zheng et al., 2014).

Anticonvulsant Activity

Studies on the anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, as imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, have shed light on the potential of such compounds in the development of new anticonvulsant drugs (Kelley et al., 1995).

Synthesis and Antimicrobial Activities

The synthesis and investigation of new thieno and furopyrimidine derivatives have shown significant antimicrobial activity, suggesting their potential as lead compounds for further development into antimicrobial agents (Hossain & Bhuiyan, 2009).

Affinity Towards Adenosine Receptors

Research into amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines has revealed compounds with high affinity and selectivity for the A1 adenosine receptor subtype, indicating potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial (Betti et al., 1999).

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure and biological activity. Some compounds in this class have been found to be non-toxic to human cells .

Future Directions

Future research in this area could involve the design and synthesis of new derivatives with enhanced biological activity. QSAR studies can be helpful in predicting the properties of these new compounds .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6S/c18-14-5-3-12(4-6-14)9-24-16-15(22-23-24)17(21-11-20-16)25-10-13-2-1-7-19-8-13/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORAPQWRUQTWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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